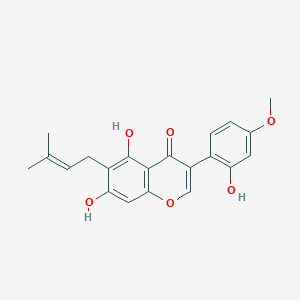

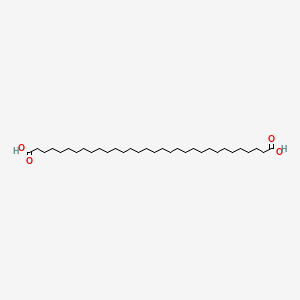

![molecular formula C16H16N2O4 B1649375 Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate CAS No. 65739-40-4](/img/structure/B1649375.png)

Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate

Overview

Description

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is a chemical compound with the molecular formula C16H16N2O4 . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound has a molecular weight of 300.31 .

Synthesis Analysis

The synthesis of bipyridines can be achieved through various methods. One approach involves the formation of C2−C2′ bond by the dimerization of (activated) pyridines . Another method involves the C−H bond heteroarylation of activated pyridine . Late-stage functionalization of (activated) 2,2’-bipyridines, including photoredox processes, is also a viable approach .Molecular Structure Analysis

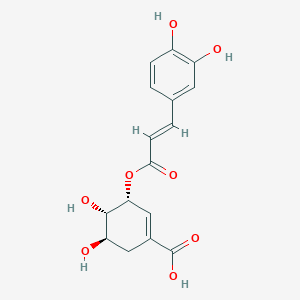

The molecular structure of Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is represented by the InChI code: 1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 .Chemical Reactions Analysis

Bipyridinium salts, which are related to the compound , are popular due to their applications in redox flow batteries . The electrochemical behavior of these compounds depends on several factors, including the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion, and the media used .Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.31 . The storage temperature is between 2-8°C under an inert atmosphere . More specific physical and chemical properties such as boiling point, density, and pKa are not available in the search results.Scientific Research Applications

Synthesis and Functionalization

- Synthesis of Unsymmetrical Bipyridines : Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate has been used in the synthesis of unsymmetrical 5,5'-disubstituted 2,2'-bipyridines, demonstrating its potential in preparing specifically located binding loci within dendrons. This process involves solubility differences of intermediates to yield the desired compounds in excellent overall yield (Newkome, Gross, & Patri, 1997).

Chemical Complex Formation

- Formation of Antitubercular Complexes : The compound reacts with RuCl3 to form complexes that have shown potential in antitubercular applications. The structure of these complexes has been determined through various spectroscopic methods and X-ray crystallography, indicating a distorted octahedral geometry (Toupet et al., 2009).

Material Synthesis

- Synthesis of Brominated Derivatives : this compound is utilized in the preparation of brominated derivatives like Dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate. This approach avoids impurities and difficulties in purification common in direct bromination methods (Ou, Ruonan, & Bo, 2019).

Photocatalytic Applications

- Light-Induced Electron-Transfer Reactions : Research shows its use in light-induced electron-transfer reactions. For instance, the bis(2,2'-bipyridine)(diethyl 2,2'-bipyridine-4,4'-dicarboxylate)ruthenium(II) dication has been studied for its ability to produce hydrogen in the presence of ethylenediaminetetraacetic acid and a platinum catalyst (Johansen et al., 1980).

Catalysis in Polymerization

- Catalysis in Polymerization : It serves as a catalyst in the polymerization of 1,3-dienes, forming various polymers with distinct structures depending on the type of diene used. The polymers' properties vary with the temperature of the polymerization process (Bazzini, Giarrusso, & Porri, 2002).

Dye-Sensitized Solar Cells

- Use in Dye-Sensitized Solar Cells (DSCs) : The compound's derivatives have been prepared for incorporation into copper-based dye-sensitized solar cells. The structural characteristics of these derivatives significantly influence their performance in DSCs (Constable et al., 2009).

Extraction of Radioactive Components

- Extraction of Radioactive Waste Components : A novel extractant based on this compound was synthesized for separating trivalent actinides from lanthanides, showing potential applications in radioactive waste management (Hong et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used to coordinate to transition metals like ru2+, pt2+, and re1+ for use in solar energy conversion studies due to their excellent electronic properties .

Mode of Action

It’s known that upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state .

Biochemical Pathways

It’s known that these types of compounds can influence the pathways related to solar energy conversion .

properties

IUPAC Name |

ethyl 6-(6-ethoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-21-15(19)13-9-5-7-11(17-13)12-8-6-10-14(18-12)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYCSFZRYWQKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443537 | |

| Record name | Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65739-40-4 | |

| Record name | Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

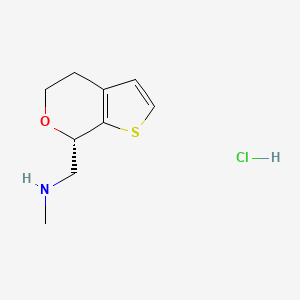

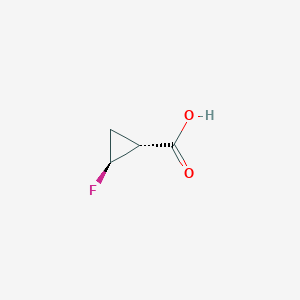

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

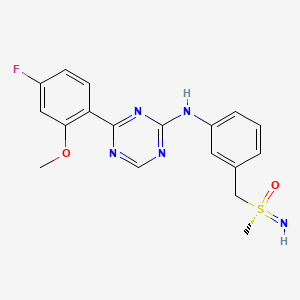

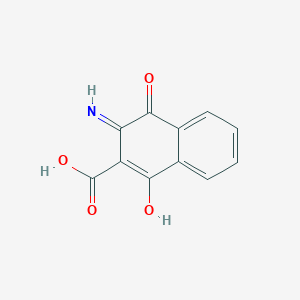

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)

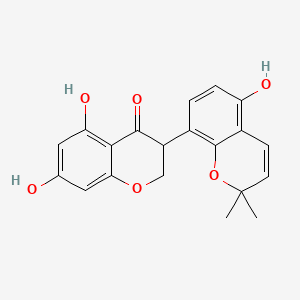

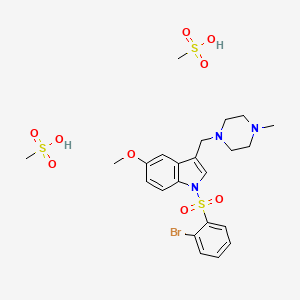

![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)

![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)